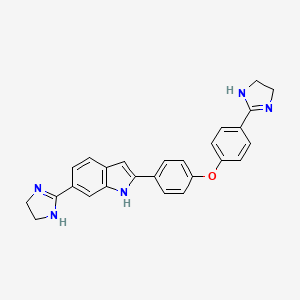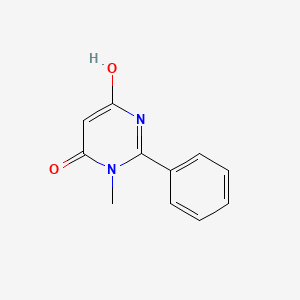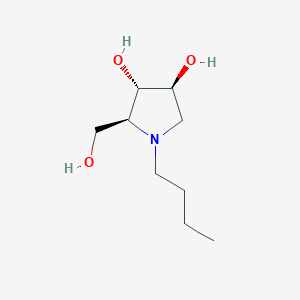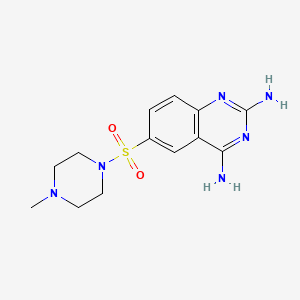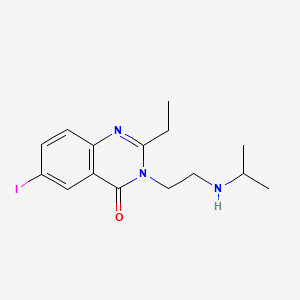
4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features an ethyl group at the 2-position, an iodine atom at the 6-position, and a 2-((1-methylethyl)amino)ethyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or iodine monochloride.
Aminoethyl Substitution: The 2-((1-methylethyl)amino)ethyl group can be introduced through nucleophilic substitution reactions using appropriate amines and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the iodine atom, potentially leading to deiodination or reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield deiodinated or reduced derivatives, and substitution may yield various functionalized quinazolinones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinazolinones.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the iodine atom and the aminoethyl group may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the ethyl, iodine, and aminoethyl substitutions.
2-Ethyl-4(3H)-Quinazolinone: Lacks the iodine and aminoethyl groups.
6-Iodo-4(3H)-Quinazolinone: Lacks the ethyl and aminoethyl groups.
3-(2-((1-Methylethyl)amino)ethyl)-4(3H)-Quinazolinone: Lacks the ethyl and iodine groups.
Uniqueness
The unique combination of the ethyl, iodine, and aminoethyl groups in 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- may confer distinct chemical and biological properties, such as enhanced reactivity, binding affinity, and specificity for certain targets.
特性
CAS番号 |
77301-01-0 |
|---|---|
分子式 |
C15H20IN3O |
分子量 |
385.24 g/mol |
IUPAC名 |
2-ethyl-6-iodo-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C15H20IN3O/c1-4-14-18-13-6-5-11(16)9-12(13)15(20)19(14)8-7-17-10(2)3/h5-6,9-10,17H,4,7-8H2,1-3H3 |
InChIキー |
IMFOMXCCXQIEHG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


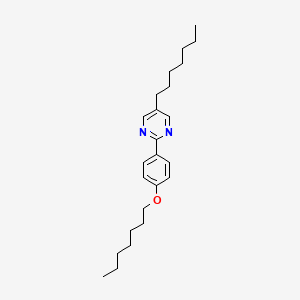
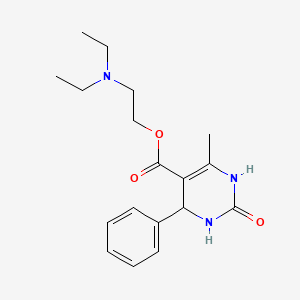
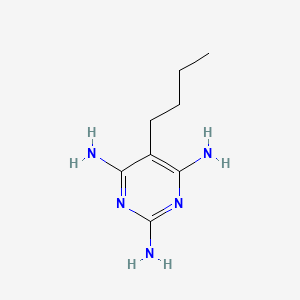
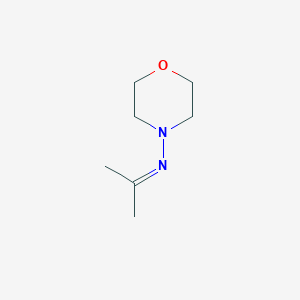

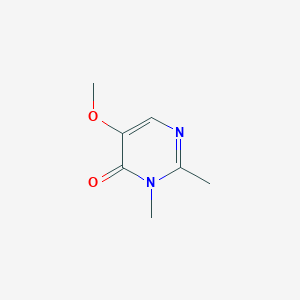

![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
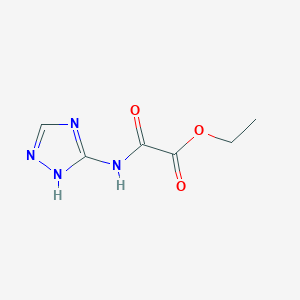
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
